

Preclinical Profile of TL13-112: An In-Depth Technical Guide

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Compound of Interest

Compound Name: TL13-112

Cat. No.: B611387

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This technical guide provides a comprehensive overview of the preclinical data available for **TL13-112**, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. **TL13-112** is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the degradation of ALK protein through the ubiquitin-proteasome system. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: PROTAC-Mediated ALK Degradation

TL13-112 is a heterobifunctional molecule that consists of a ligand that binds to the ALK protein (a derivative of the ALK inhibitor Ceritinib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing ALK and CRBN into close proximity, **TL13-112** facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This mechanism of action offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely, which may lead to a more durable response and overcome resistance mechanisms.

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and degradation efficacy of **TL13-112** in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **TL13-112**[\[1\]](#)

Target Kinase	IC50 (nM)
ALK	0.14
Aurora A	8550
FER	42.4
PTK2	25.4
RPS6KA1	677

Table 2: In Vitro Degradation Efficacy of **TL13-112**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Cell Line	Cancer Type	ALK Fusion/Mutation	DC50 (nM)
H3122	Non-Small Cell Lung Cancer	EML4-ALK	10
Karpas 299	Anaplastic Large Cell Lymphoma	NPM-ALK	40

Table 3: Activity of **TL13-112** against ALK Resistance Mutations[\[1\]](#)

Cell Line	ALK Resistant Mutation
Ba/F3	L1196M
Ba/F3	C1156Y
Ba/F3	G1202R

Note: While **TL13-112** has shown potential to overcome these resistance mutations, specific quantitative data such as EC50 or DC50 values in these Ba/F3 models are not detailed in the reviewed literature.

Experimental Protocols

Cell Culture and Reagents

- Cell Lines:
 - H3122 (NSCLC): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Karpas 299 (ALCL): Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
 - Kelly (Neuroblastoma): Grown in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.
- **TL13-112** Compound: Synthesized as described in Powell CE, et al. J Med Chem. 2018. For in vitro assays, it is typically dissolved in DMSO to create a stock solution and then diluted to the final concentration in cell culture medium.

Western Blotting for Protein Degradation

- Cell Lysis: Cells are seeded in 6-well plates and treated with varying concentrations of **TL13-112** for specified durations (e.g., 4, 8, 16 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation: The membrane is incubated with primary antibodies against ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

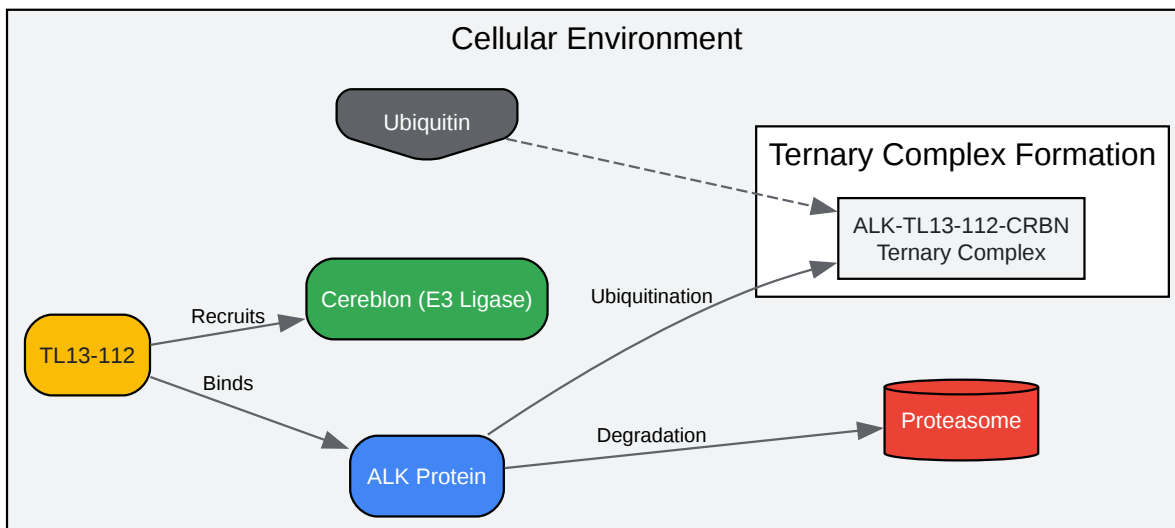
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels relative to the loading control.

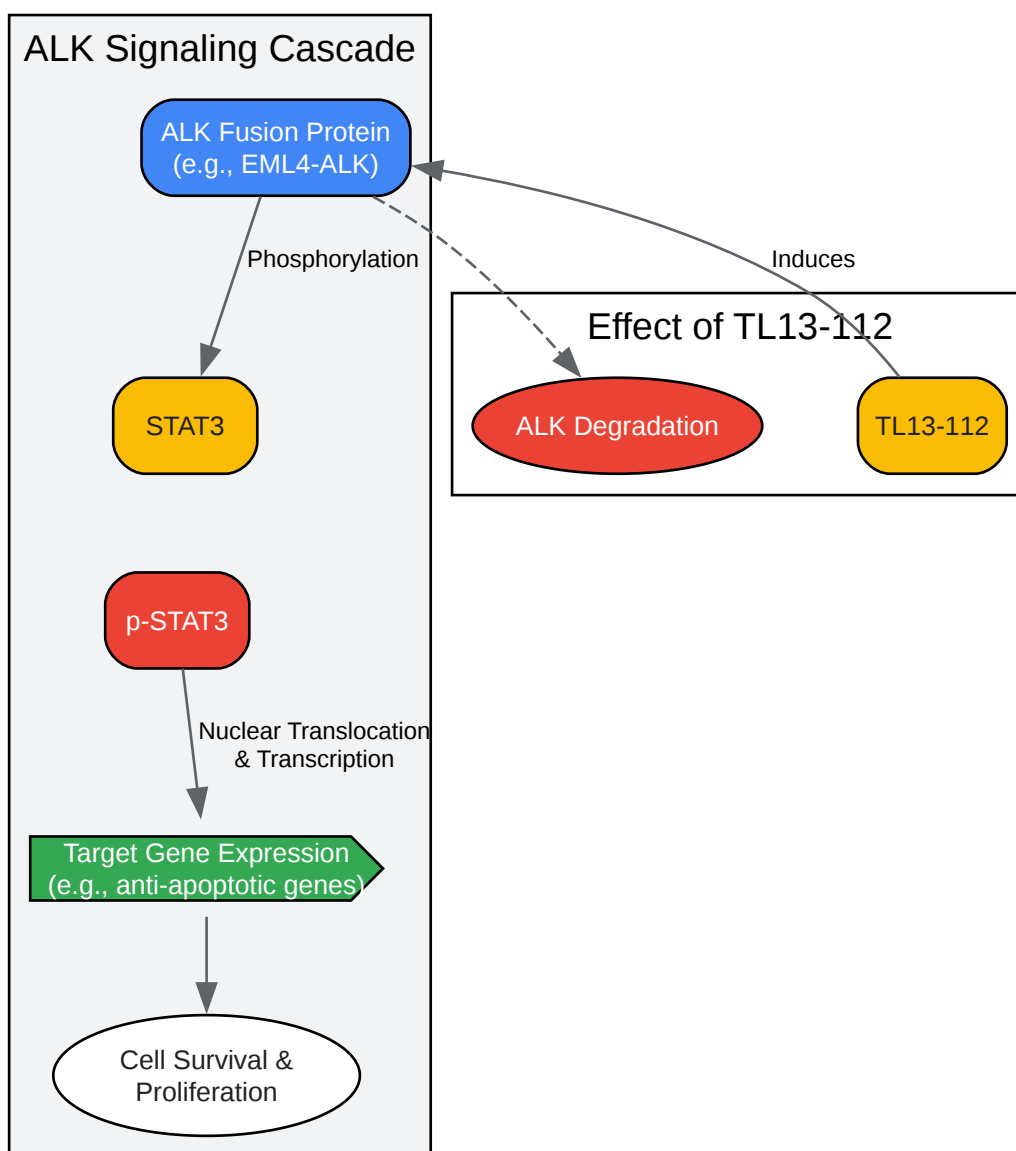
Cell Viability Assay

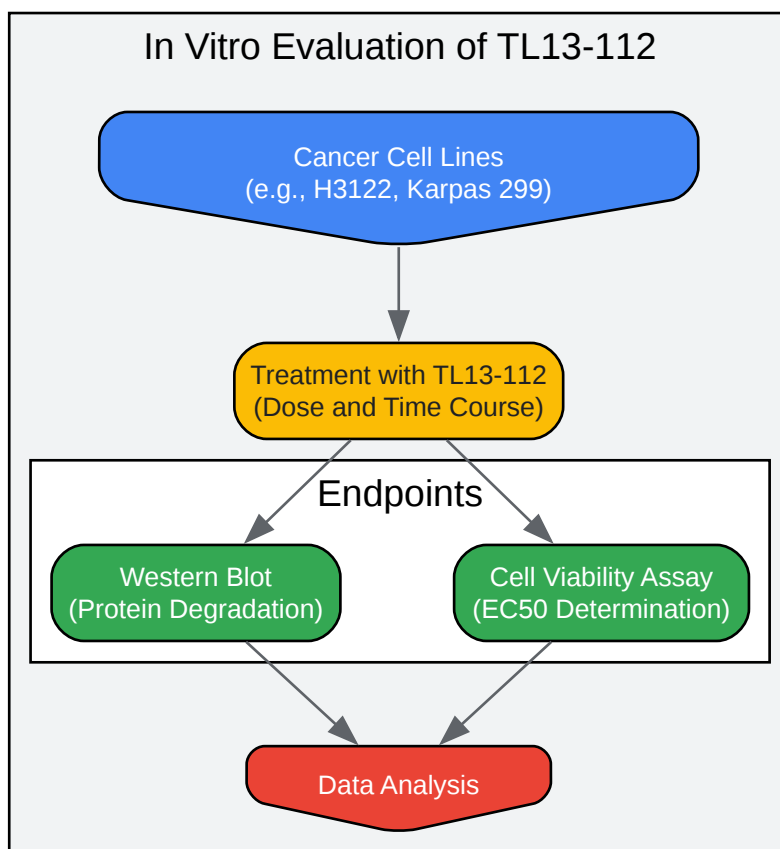
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **TL13-112** for 72 hours.
- **Viability Measurement:** Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence signal is read using a microplate reader. The data is normalized to vehicle-treated controls, and the half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action







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